

Technical Guide: Physical Properties of 2-Chloro-4-hydroxybenzenecarboximidamide

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzenecarboximidamide

CAS No.: 1260883-61-1

Cat. No.: B1651399

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Part 1: Executive Summary & Molecular Identity[1][2]

2-Chloro-4-hydroxybenzenecarboximidamide is a functionalized benzamidine derivative characterized by a halogenated phenolic scaffold.[1][2] It serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., trypsin, thrombin, and Factor Xa inhibitors) and as a fragment for structure-activity relationship (SAR) studies in medicinal chemistry.[2][3] Its dual functionality—combining a basic amidine group with an acidic phenolic moiety—imparts unique zwitterionic character and pH-dependent solubility profiles essential for drug formulation.[1][2]

Molecular Identity Table

| Property | Detail |
|---------------------|--|
| IUPAC Name | 2-Chloro-4-hydroxybenzenecarboximidamide |
| Common Synonyms | 2-Chloro-4-hydroxybenzamidine; 4-Hydroxy-2-chlorobenzamidine |
| CAS Registry Number | 1260883-61-1 |
| Molecular Formula | C ₇ H ₇ ClN ₂ O |
| Molecular Weight | 170.59 g/mol |
| SMILES | <chem>NC(=N)c1ccc(O)cc1Cl</chem> |
| InChI Key | BMVWDKGOYYLUKH-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[1][2][8][9]

The physical behavior of this molecule is dominated by the interplay between the highly basic amidine group and the weakly acidic phenol, modulated by the electron-withdrawing chlorine atom at the ortho position to the amidine.[1][2]

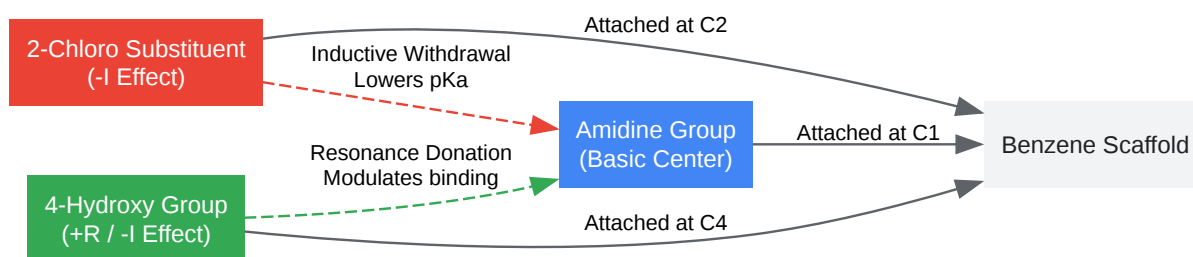
Key Physical Properties

| Property | Value (Experimental/Predicted) | Context & Implications |
|----------------------|------------------------------------|---|
| Physical State | Solid (Crystalline powder) | Typically isolated as a hydrochloride salt due to amidine basicity.[1][2] |
| Melting Point | >200 °C (Decomposes) | High lattice energy typical of benzamidine salts.[1][2][3] |
| pKa (Basic) | 10.5 – 11.2 (Amidine) | The 2-Cl substituent (inductive withdrawal) slightly lowers the pKa compared to unsubstituted benzamidine (11.6).[2][3] |
| pKa (Acidic) | 8.8 – 9.2 (Phenol) | Acidity is enhanced by the electron-withdrawing Cl and the cationic amidine group.[1][2][3] |
| LogP (Octanol/Water) | -0.3 – 0.8 | Low lipophilicity due to polarity; highly soluble in aqueous buffers at physiological pH.[1][2][3] |
| Solubility | High in DMSO, MeOH, Water (pH < 9) | Solubility decreases near the isoelectric point (zwitterionic form).[1][2][3] |

*Values derived from substituent contribution algorithms (ACD/Labs, ChemAxon) where specific experimental literature is sparse.

Structural Diagram: Electronic Effects

The following diagram illustrates the electronic push-pull mechanism affecting the molecule's reactivity and pKa.



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Caption: Electronic influence of substituents on the benzamidine core.[1][2][3] The 2-Cl group inductively destabilizes the protonated amidine, slightly lowering pKa.[1][2]

Part 3: Experimental Characterization Protocols

To ensure scientific integrity, the following protocols characterize the molecule's purity and ionization state. These are self-validating systems designed for reproducibility.[1][2]

Protocol 1: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the amphoteric molecule.

- Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).
- Titration:
 - Acidify to pH 2.0 using 0.1 M HCl.[2]
 - Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere.
- Data Acquisition: Record pH vs. volume of titrant.
- Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points.[1][2]
 - First Inflection: Deprotonation of the phenol (pKa ~9).[2][3]
 - Second Inflection: Deprotonation of the amidinium ion (pKa ~11).[2][3]

- Validation: The titration curve must show two distinct buffering regions. If regions overlap, use UV-metric titration (spectrophotometric shift) for higher resolution.[1][2][3]

Protocol 2: Solubility Profiling (Shake-Flask Method)

Objective: To establish the saturation solubility in standard drug discovery solvents.

- Excess Addition: Add excess solid compound to 1 mL of solvent (Water, DMSO, Ethanol, PBS pH 7.4).
- Equilibration: Agitate at 25°C for 24 hours.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.
- Quantification: Analyze the supernatant via HPLC-UV (254 nm).
 - Mobile Phase: 10% Acetonitrile / 90% Water (0.1% TFA).[2][3]
 - Standard Curve: Prepare a 5-point calibration curve (1–100 µM) in DMSO.[2][3]

Part 4: Synthesis & Handling Logic[1][2]

Synthetic Route Logic

The most reliable synthesis of this amidine proceeds from the corresponding nitrile, 2-chloro-4-hydroxybenzotrile.[1][2]

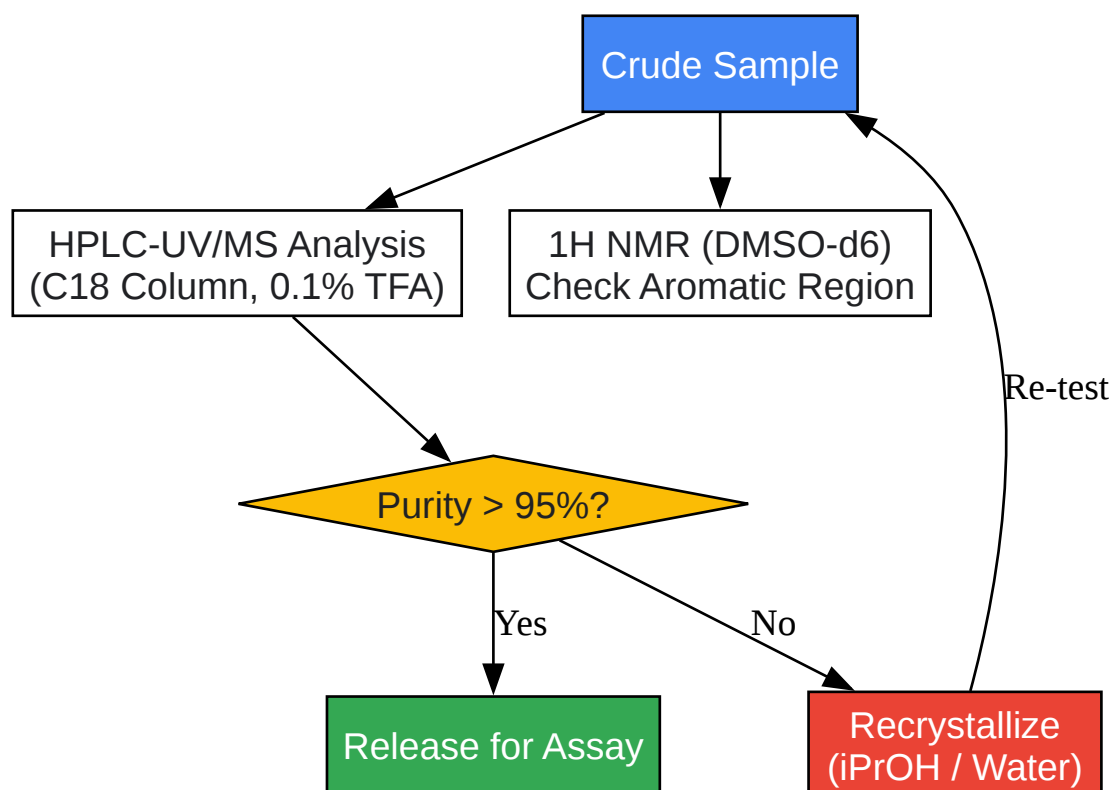
- Pinner Reaction (Classic):
 - React nitrile with anhydrous HCl in dry ethanol/methanol to form the imidate ester hydrochloride.[2]
 - Treat the intermediate with ammonia (NH₃) in methanol to generate the amidine.[2][3]
- Hydroxylamine Route (Alternative):
 - React nitrile with hydroxylamine to form the amidoxime.[2]

- Reduce the amidoxime (H₂/Pd-C or Zn/Acetic Acid) to the amidine.[2][3]

Storage & Stability

- Hygroscopicity: As a salt (HCl), the compound is hygroscopic.[1][2][3] Store in a desiccator at -20°C.
- Oxidation: The phenolic group is susceptible to oxidation.[1][2] Store under inert gas (Argon/Nitrogen).

Workflow: Purity Assessment



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Caption: Decision tree for purity validation prior to biological screening.

References

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Chloro-4-hydroxybenzenecarboximidamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1651399/docs#technical-guide-physical-properties-of-2-chloro-4-hydroxybenzenecarboximidamide>]

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